molecular formula C16H16N2S B2570412 Indolinyl((4-methylphenyl)amino)methane-1-thione CAS No. 905489-39-6

Indolinyl((4-methylphenyl)amino)methane-1-thione

Cat. No.: B2570412
CAS No.: 905489-39-6
M. Wt: 268.38
InChI Key: MLDYMFKZJUAVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolinyl((4-methylphenyl)amino)methane-1-thione is a chemical compound with the molecular formula C16H16N2S and a molecular weight of 268.38 g/mol This compound is characterized by the presence of an indoline ring, a 4-methylphenyl group, and a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolinyl((4-methylphenyl)amino)methane-1-thione typically involves the reaction of indoline with 4-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Indolinyl((4-methylphenyl)amino)methane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

Scientific Research Applications

Indolinyl((4-methylphenyl)amino)methane-1-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of indolinyl((4-methylphenyl)amino)methane-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Indolinyl((4-methylphenyl)amino)methane-1-thione can be compared with other similar compounds, such as:

    Indolinyl((4-chlorophenyl)amino)methane-1-thione: Similar structure but with a chlorine substituent instead of a methyl group.

    Indolinyl((4-nitrophenyl)amino)methane-1-thione: Contains a nitro group instead of a methyl group.

    Indolinyl((4-methoxyphenyl)amino)methane-1-thione: Features a methoxy group instead of a methyl group.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

N-(4-methylphenyl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-6-8-14(9-7-12)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDYMFKZJUAVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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